molecular formula C11H8O4 B13711381 2-Methyl-4-oxo-4H-chromene-8-carboxylic Acid

2-Methyl-4-oxo-4H-chromene-8-carboxylic Acid

Cat. No.: B13711381
M. Wt: 204.18 g/mol
InChI Key: SDGNQRWQQDYLDL-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-chromene-8-carboxylic acid is a chromene derivative characterized by a fused benzopyran-4-one core with a methyl group at position 2 and a carboxylic acid substituent at position 6. Chromenes are heterocyclic compounds with a bicyclic structure, and their derivatives are widely studied for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6-5-9(12)7-3-2-4-8(11(13)14)10(7)15-6/h2-5H,1H3,(H,13,14)

InChI Key

SDGNQRWQQDYLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=CC=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromic acid in acetone) at 0°C.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted chromene derivatives.

Comparison with Similar Compounds

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

  • Structural Differences: Substitution at position 2 (phenyl vs. methyl in the target compound) and position 3 (methyl vs.
  • Physicochemical Properties :
    • Crystallography data reveals a planar chromene ring system with intermolecular hydrogen bonds (O1—H1⋯O4i, C14—H14⋯O2ii) that stabilize the crystal lattice .
    • Molecular weight: 294.3 g/mol (calculated from C₁₇H₁₂O₄) .
  • Applications : Used in pharmaceutical research as a building block for active ingredients (APIs) due to its structural versatility .

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

  • Structural Differences : A carbaldehyde group at position 8 (vs. carboxylic acid in the target compound) and a hydroxy group at position 5.
  • Lower solubility in polar solvents compared to carboxylic acid derivatives due to reduced hydrogen-bonding capacity.

6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

  • Structural Differences : Bromine substitution at position 6 and a hydroxy group at position 3.
  • Research Insights :
    • The bromine atom enhances electrophilic reactivity, making it a candidate for halogen-based drug design .
    • Forms a disolvate with dimethylformamide (DMF), indicating strong solvent interactions via O—H⋯O hydrogen bonds .

4-Oxo-4H-chromene-3-carboxylic Acid

  • Structural Differences: Carboxylic acid at position 3 (vs.
  • Synthetic Relevance : Synthesized via a two-step Vilsmeier reaction and Jones oxidation, highlighting the reactivity of the chromene core at position 3 .

Data Table: Comparative Analysis of Chromene Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
2-Methyl-4-oxo-4H-chromene-8-carboxylic Acid 2-CH₃, 8-COOH ~206.2 (C₁₁H₈O₄) Potential API building block
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid 2-Ph, 3-CH₃, 8-COOH 294.3 Crystal stability via H-bonding
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde 4-CH₃, 7-OH, 8-CHO ~218.2 (C₁₁H₈O₄) Anti-diabetic activity (DFT studies)
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid 2-Ph, 3-OH, 6-Br, 8-COOH 377.1 Halogenated drug candidate
4-Oxo-4H-chromene-3-carboxylic Acid 3-COOH 190.1 (C₁₀H₆O₄) Intermediate for bioactive compounds

Key Research Findings and Trends

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., COOH at position 8): Enhance solubility and bioavailability, critical for drug delivery .
  • Halogenation (e.g., Br at position 6): Increases electrophilicity, enabling targeted covalent binding in drug design .

Crystallographic Stability : Hydrogen-bonding networks (e.g., O—H⋯O interactions in 3-methyl-2-phenyl derivatives) improve thermal stability and crystallinity .

Synthetic Accessibility : Vilsmeier and Jones oxidation methods are efficient for introducing oxo and carboxylic acid groups .

Biological Activity

2-Methyl-4-oxo-4H-chromene-8-carboxylic acid, a derivative of chromene, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chromene backbone with a carboxylic acid functional group at the 8-position and a methyl group at the 2-position. This unique structure contributes to its pharmacological properties.

Antioxidant Activity

Several studies have evaluated the antioxidant potential of chromene derivatives using assays like the DPPH radical scavenging assay. For instance, derivatives of chromenes have shown significant free radical scavenging abilities, which are crucial for combating oxidative stress-related diseases .

Anti-inflammatory Properties

Research indicates that 2-methyl-4-oxo-4H-chromene derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The dual inhibitory action against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a key role .

Anticancer Activity

The anticancer properties of 2-methyl-4-oxo-4H-chromene derivatives have been investigated in various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects, reducing cell viability significantly in HeLa and HCT116 cancer cell lines at concentrations as low as 10 µM . The mechanism involves the inhibition of specific kinases related to cancer progression.

Study on Anticancer Effects

In one study, a series of chromene derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity. The study utilized MTT assays to quantify cell viability after treatment with the compounds .

CompoundCell LineIC50 (µM)Mechanism
2-Methyl-4-oxo-4H-chromene derivative AHeLa8.5Chk1 inhibition
2-Methyl-4-oxo-4H-chromene derivative BHCT1169.0Induction of apoptosis

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example, docking simulations revealed that certain chromene derivatives bind effectively to the active sites of AChE and COX enzymes, supporting their potential as dual-action drugs for treating Alzheimer's disease and inflammation-related disorders .

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